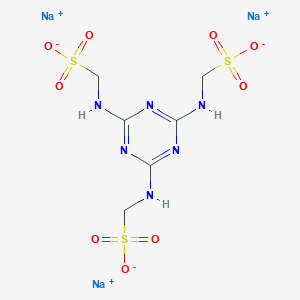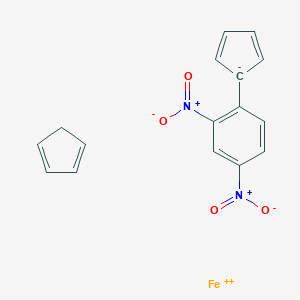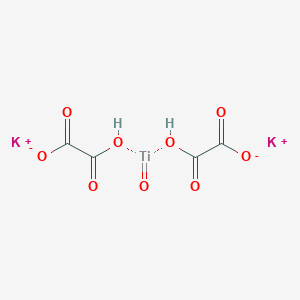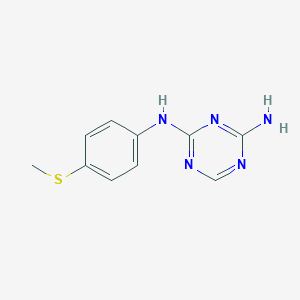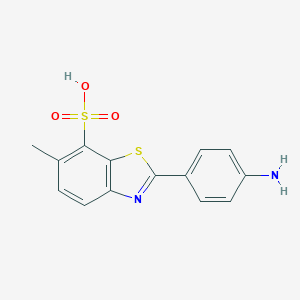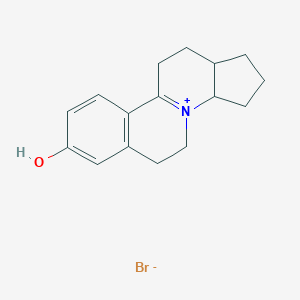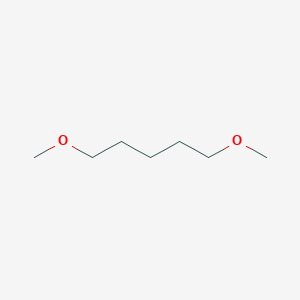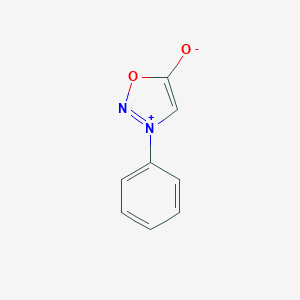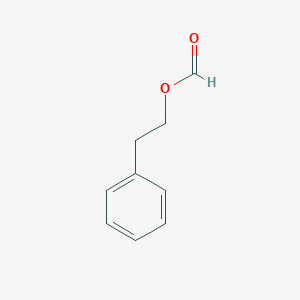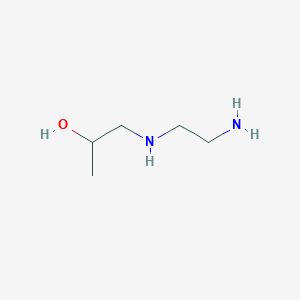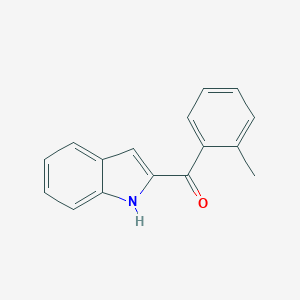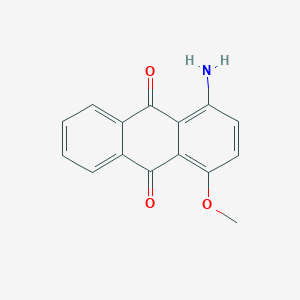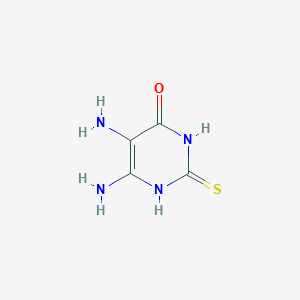![molecular formula C16H10 B089459 Dicyclopenta[ef,kl]heptalene CAS No. 193-85-1](/img/structure/B89459.png)
Dicyclopenta[ef,kl]heptalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopenta[ef,kl]heptalene is a chemical compound known for its unique properties and applications in various scientific fields. It is a polycyclic aromatic hydrocarbon with a complex structure that makes it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopenta[ef,kl]heptalene typically involves the cyclization of specific precursor molecules under controlled conditions. One common method is the cyclodehydrogenation of polyphenylene precursors. This process requires high temperatures and the presence of a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclopenta[ef,kl]heptalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into hydrogenated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in the synthesis of more complex molecules or materials.
Applications De Recherche Scientifique
Dicyclopenta[ef,kl]heptalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel organic compounds and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of Dicyclopenta[ef,kl]heptalene involves its interaction with specific molecular targets and pathways. In biological systems, this compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, this compound can interact with various enzymes and proteins, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrene: A simpler polycyclic aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares some structural similarities with Dicyclopenta[ef,kl]heptalene.
Coronene: Another polycyclic aromatic hydrocarbon with a larger and more complex structure.
Highlighting Uniqueness
This compound stands out due to its unique combination of structural complexity and reactivity. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications. Unlike simpler polycyclic aromatic hydrocarbons, this compound offers more opportunities for functionalization and the development of novel materials and drugs.
Propriétés
Numéro CAS |
193-85-1 |
|---|---|
Formule moléculaire |
C16H10 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tetracyclo[6.6.2.04,15.011,16]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)16(14)15(11)13/h1-10H |
Clé InChI |
DEXCINDURCIOGE-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
SMILES canonique |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


